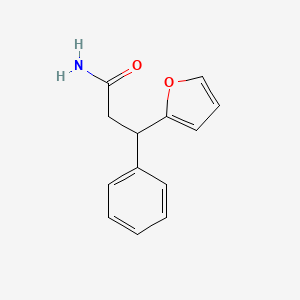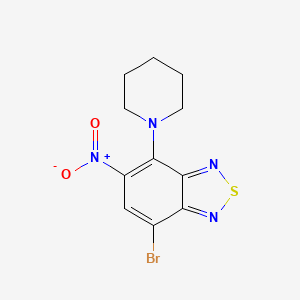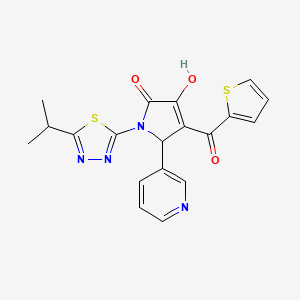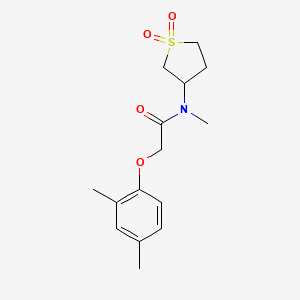
3-(2-furyl)-3-phenylpropanimidic acid
Übersicht
Beschreibung
3-(2-furyl)-3-phenylpropanimidic acid, commonly known as FPPA, is a chemical compound that belongs to the class of imidic acids. It is a white crystalline powder that has been extensively studied for its potential applications in the field of medicinal chemistry. FPPA is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Wissenschaftliche Forschungsanwendungen
Structural and Aggregation Properties
A study on the aggregation properties of stereoisomeric α-furylcinnamic acids, closely related to "3-(2-furyl)-3-phenylpropanimidic acid," utilized PM3 semiempirical quantum chemical method to reveal that certain furyl derivatives could form virtually infinite chains or ribbonlike networks through hydrogen bonds and π interactions. This insight into the molecular interactions of furyl-containing compounds can guide the design of materials and molecules with desired aggregation properties (Pálinkó & Körtvélyesi, 2001).
Enantioselective Hydrogenation
The enantioselective hydrogenation of 2,3-diarylpropenoic acids bearing heteroaromatic substituents, including (E)-2-phenyl-3-(2-furyl)propenoic acid, was examined. The study found that the presence of cinchonidine in the hydrogenation process could lead to selective production of its hydrogenated product with significant enantioselectivity. This research offers valuable information for developing asymmetric synthesis methods for producing optically active compounds from furyl-substituted precursors (Hermán et al., 2009).
Fungitoxic Activity
Another study focused on the synthesis of compounds that could form complexes with divalent metal ions and evaluated their fungitoxic activity against various phytopathogenic fungi. These findings suggest potential applications of furyl-containing compounds in the development of new fungicides or plant protection agents (Singh et al., 2000).
Electronic Properties
The electronic properties of furyl substituents attached to phosphanes and phosphonium salts were examined, providing insights into their influence on NMR chemical shifts. This research could inform the design of furyl-containing compounds for NMR spectroscopy applications or the development of materials with specific electronic characteristics (Ackermann et al., 2006).
Synthesis and Applications in Organic Chemistry
Research into the synthesis of phenyl furyl sulfides and ethers through nucleophilic substitution of nitrofurans highlights the potential of furyl-containing compounds in the synthesis of complex organic molecules. Such studies contribute to the broader understanding of furyl derivatives' reactivity and utility in organic synthesis (Ogawa et al., 2007).
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLQHNBOMYNJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-mesitylbutanamide](/img/structure/B4057666.png)
![ethyl N-[(4-methylphenyl)acetyl]glycinate](/img/structure/B4057669.png)
![5-phenyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4057676.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4057685.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-methylphenyl)acetamide](/img/structure/B4057711.png)
![N-(2-methoxyphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4057712.png)



![4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine](/img/structure/B4057727.png)

![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057735.png)
![N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4057736.png)